2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H12N2S . It has a molecular weight of 216.3 .
Synthesis Analysis
The synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a series of reactions . For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized . Compounds possessing a carbamoyl or N-methylcarbamoyl moiety showed potent inhibitory activities when administered orally to rats .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine consists of a phenyl group attached to a tetrahydrothiazolo[5,4-c]pyridine ring .Physical And Chemical Properties Analysis
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has a predicted boiling point of 394.9±34.0 °C and a predicted density of 1.199±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 7.39±0.20 .Scientific Research Applications
Biological Applications
Thiazolidine motifs, which include “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Antiproliferative Activity
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are related to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, was prepared and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values .
Factor Xa Inhibitors
“2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” and its derivatives have been investigated as factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibitors are used as anticoagulants.
Tubulin Polymerization Inhibitors
A new series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, which are structurally similar to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, were synthesized and evaluated as tubulin polymerization inhibitors .
Green Chemistry
Thiazolidine motifs, including “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, have been synthesized using various green chemistry approaches . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, a compound related to “2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine”, as a potent pH indicator . This enables both fluorescence intensity-based and ratiometric pH sensing .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound has a predicted boiling point of 394.9±34.0 °C and a density of 1.199±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine’s action are currently unknown
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKGWINLWHWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624941 | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
CAS RN |
374824-28-9 | |
Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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